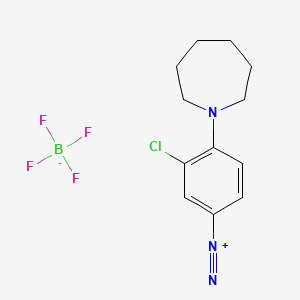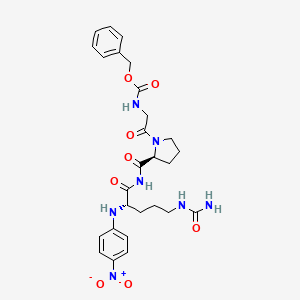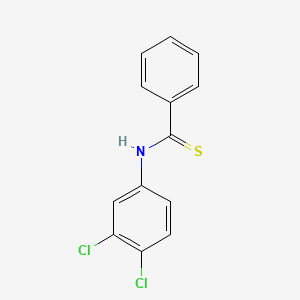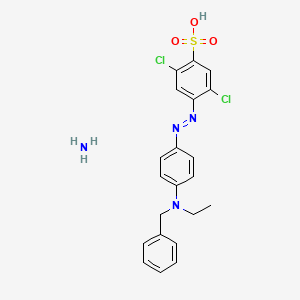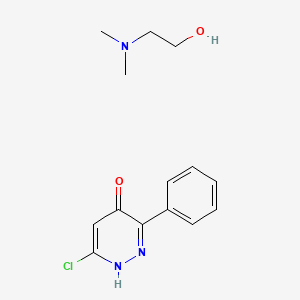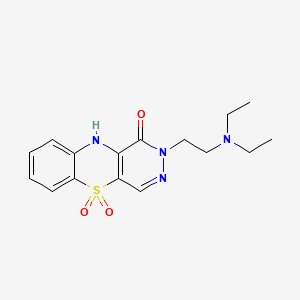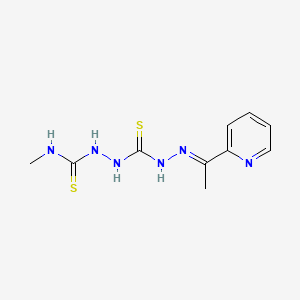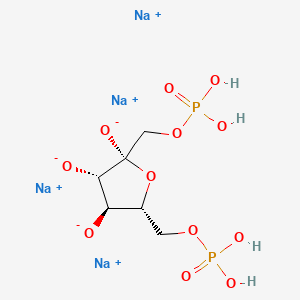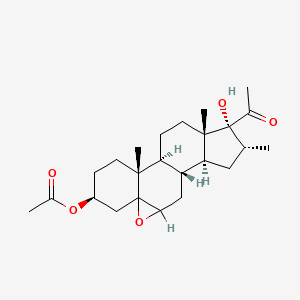
4,4'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate is a complex organic compound with a unique structure It is characterized by the presence of an octahydro-4,7-methano-1H-indene core, which is a bicyclic structure, and a hydrogen 2-octadecenylsuccinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate involves multiple steps. The starting material is typically octahydro-4,7-methano-1H-indene, which undergoes a series of reactions to introduce the dimethylene and hydrogen 2-octadecenylsuccinate groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or specific solvents to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or as a component of drug delivery systems.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the dimethylene and hydrogen 2-octadecenylsuccinate groups.
Tricyclo[5.2.1.0(2,6)]decane: Another bicyclic compound with a different arrangement of carbon atoms.
Hexahydro-4,7-methanoindan: A compound with a similar core structure but different functional groups.
Uniqueness
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
93820-26-9 |
|---|---|
Molecular Formula |
C56H96O8 |
Molecular Weight |
897.4 g/mol |
IUPAC Name |
2-[(E)-4-[[5-[2-[(E)-4,5-dicarboxypent-1-enyl]hexadecyl]-3-tricyclo[5.2.1.02,6]decanyl]methyl]octadec-2-enyl]butanedioic acid |
InChI |
InChI=1S/C56H96O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-43(31-27-33-47(55(61)62)41-51(57)58)37-49-40-50(54-46-36-35-45(39-46)53(49)54)38-44(32-28-34-48(56(63)64)42-52(59)60)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32,43-50,53-54H,3-26,29-30,33-42H2,1-2H3,(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b31-27+,32-28+ |
InChI Key |
UUQKXDZZIPKAQR-WWQQVGJXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(/C=C/CC(C(=O)O)CC(=O)O)CC1C2C(C(C1)CC(/C=C/CC(C(=O)O)CC(=O)O)CCCCCCCCCCCCCC)C3CC2CC3 |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC1CC(C2C1C3CCC2C3)CC(CCCCCCCCCCCCCC)C=CCC(CC(=O)O)C(=O)O)C=CCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


